2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
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Overview
Description
Ethyl cyanoacetate, commonly referred to as E-1455, is an organic compound that contains a carboxylate ester and a nitrile group. It is widely used in organic synthesis due to its versatility and reactivity. The compound is known for its applications in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyanoacetate can be synthesized through the reaction of ethyl chloroacetate with sodium cyanide in an aqueous medium. The reaction typically proceeds as follows:
C2H5O2CCH2Cl+NaCN→C2H5O2CCH2CN+NaCl
This method involves the use of ethyl chloroacetate and sodium cyanide as starting materials, with the reaction being carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, ethyl cyanoacetate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Ethyl cyanoacetate undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of ethyl cyanoacetate with aldehydes or ketones in the presence of a base to form α,β-unsaturated compounds.
Michael Addition: Ethyl cyanoacetate can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds to form substituted cyanoacetates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and ethanol.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate, and piperidine are commonly used bases in Knoevenagel condensation reactions.
Major Products
α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.
Substituted Cyanoacetates: Resulting from Michael addition reactions.
Scientific Research Applications
Ethyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Ethyl cyanoacetate derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The nitrile group in the compound can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. These reactions enable ethyl cyanoacetate to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl cyanoacetate can be compared with other similar compounds, such as:
Methyl cyanoacetate: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties.
Malononitrile: Contains two nitrile groups and is used in similar synthetic applications but lacks the ester functionality.
Ethyl acetoacetate: Contains a keto group instead of a nitrile group and is used in different types of organic reactions.
Ethyl cyanoacetate is unique due to its combination of a nitrile and ester group, which provides it with a distinct reactivity profile and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20BNO2S |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H20BNO2S/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-7-12(19-5)16-10-11/h6-10H,1-5H3/b9-8+ |
InChI Key |
MTGNTJQBNWXEMY-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2)SC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)SC |
Origin of Product |
United States |
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